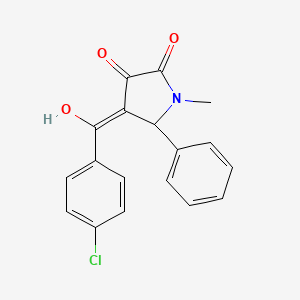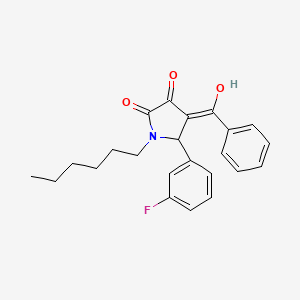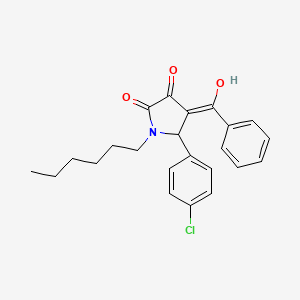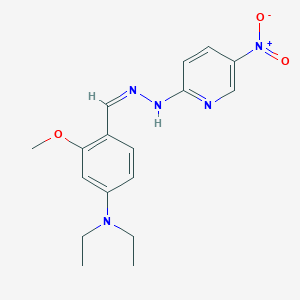
4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural product known as curcumin, which is found in turmeric. C16 has been found to possess a range of biological activities, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to regulate the expression of several genes involved in the regulation of cell growth and differentiation. These effects make this compound a promising candidate for further investigation in several areas of scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it is relatively easy to synthesize and has good stability. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of this compound can be dose-dependent, which can make it difficult to establish optimal dosages for experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of novel drug delivery systems for this compound, which could improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in animal models.
Aplicaciones Científicas De Investigación
4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make it a promising candidate for further investigation in several areas of scientific research. For example, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease.
Propiedades
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-methyl-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-20-15(11-5-3-2-4-6-11)14(17(22)18(20)23)16(21)12-7-9-13(19)10-8-12/h2-10,15,21H,1H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCTXBZFBAIFO-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-(3,4-dimethoxyphenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]vinyl}benzamide](/img/structure/B3897897.png)
![(5-bromo-4-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3897904.png)
![3-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3897910.png)
![ethyl 4-[2-(benzoylamino)-3-(3,4-dimethoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B3897920.png)
![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3897927.png)

![ethyl 2-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3897935.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3897947.png)
![4-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B3897951.png)
![N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B3897962.png)
![methyl 4-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3897970.png)

![ethyl 2-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3897988.png)
